2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol
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Overview
Description
2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include nitration, amination, and subsequent coupling with piperidine and ethanol derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity . Industrial production methods would likely involve large-scale synthesis with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring, potentially altering its biological activity.
Reduction: Reduction of the nitro group to an amine can lead to different derivatives with varied properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, to form new compounds. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides.
Scientific Research Applications
2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to the quinoline core.
Medicine: Investigated for therapeutic uses, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to other quinoline derivatives used in antimicrobial therapies.
Comparison with Similar Compounds
Similar compounds to 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxylic acid: Used in various chemical syntheses.
5-Nitroquinoline: Shares the nitro group and quinoline core, but lacks the piperidine and ethanol components. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[3-[(5-nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-10-9-19-8-2-3-12(11-19)18-15-6-5-14-13(4-1-7-17-14)16(15)20(22)23/h1,4-7,12,18,21H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJDBIZPRQSHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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